6-Hydroxy-nicotinic acid tert-butyl ester
Overview
Description
6-Hydroxy-nicotinic acid tert-butyl ester is a chemical compound with the CAS Number: 1342385-03-8 and a molecular weight of 195.22 . It has the IUPAC name tert-butyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate . The compound is a light yellow solid .
Synthesis Analysis
The synthesis of tertiary butyl esters, such as 6-Hydroxy-nicotinic acid tert-butyl ester, can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The process is more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The InChI code for 6-Hydroxy-nicotinic acid tert-butyl ester is 1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
6-Hydroxy-nicotinic acid tert-butyl ester is a light yellow solid . It has a molecular weight of 195.22 . The compound’s storage temperature is 0-5°C .Scientific Research Applications
1. Chemical Synthesis and Mechanistic Studies
- Nordin et al. (2016) reported the synthesis of methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate from 2-mercaptonicotinic acid and discussed unexpected C–S bond cleavage in its hydrazination process, revealing key insights into the chemical behavior of related compounds (Nordin, Ariffin, Daud, & Sim, 2016).
2. Esterase Activity of Human Serum Albumin
- Salvi et al. (1997) explored the esterase-like activity of human serum albumin towards esters of nicotinic acid, providing important information on how these compounds interact with biological systems (Salvi, Carrupt, Mayer, & Testa, 1997).
3. Induced Resistance in Tobacco
- Du Yu-guang (2008) synthesized N-nicotinyl chitooligosaccharides using nicotinic acid and investigated its effect in inducing resistance in tobacco against TMV, suggesting potential agricultural applications (Du Yu-guang, 2008).
4. Chromatographic Analysis
- Pyka & Klimczok (2007) conducted chromatographic studies on nicotinic acid and its esters, contributing to a better understanding of their separation and characterization in laboratory settings (Pyka & Klimczok, 2007).
5. Drug Release from Oil Vehicles
- Larsen et al. (2001) investigated the release rates of nicotinic acid esters from oil vehicles, which is critical for the design of drug delivery systems (Larsen, Thomsen, Rinvar, Friis, & Larsen, 2001).
6. Binding and Hydrolysis by Human Serum Albumin
- Steiner, Mayer, & Testa (1992) studied the binding and hydrolysis of nicotinate esters by human serum albumin, providing insights into their metabolic fate in the human body (Steiner, Mayer, & Testa, 1992).
7. Intramolecular Defluorinative Cyclization
- Hao et al. (2000) explored the synthesis of difluoromethylated quinazolic acid derivatives, including tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl nic ester, a process relevant to organic and medicinal chemistry (Hao, Ohkura, Amii, & Uneyama, 2000).
Future Directions
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that compounds like 6-Hydroxy-nicotinic acid tert-butyl ester, which can potentially undergo such reactions, may have significant roles in future research and applications .
properties
IUPAC Name |
tert-butyl 6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWSXMQDAFZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-nicotinic acid tert-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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